2-Tetradecanol, 1-phenoxy-

Description

Contextualization within Phenoxy-Ether Chemistry and Long-Chain Alcohol Derivatives Research

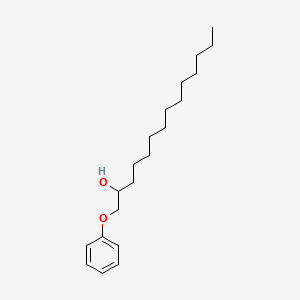

2-Tetradecanol (B1204251), 1-phenoxy- is an organic molecule characterized by a fourteen-carbon aliphatic chain with a hydroxyl group at the second position and a phenoxy group attached to the first carbon. This structure firmly places it within two significant classes of organic compounds: phenoxy-ethers and long-chain alcohol derivatives.

Phenoxy-ethers, or aromatic ethers, are compounds containing an ether linkage directly attached to a benzene (B151609) ring. nih.govscience.gov The phenoxy group imparts a degree of rigidity and specific electronic properties to the molecule, influencing its reactivity and intermolecular interactions. nih.gov The ether oxygen in the phenoxy moiety can act as a hydrogen bond acceptor, a property that is crucial in many of its applications. nih.gov

Concurrently, as a long-chain alcohol derivative, 2-Tetradecanol, 1-phenoxy- possesses a lengthy, flexible hydrophobic tail. uantwerpen.be Such long alkyl chains are known to influence physical properties like solubility and melting point and are fundamental to the behavior of surfactants and polymers in aqueous solutions. ncert.nic.in The secondary nature of the alcohol group—the hydroxyl group being attached to a carbon atom that is bonded to two other carbon atoms—further defines its chemical reactivity, particularly in oxidation and esterification reactions, distinguishing it from primary alcohols. mdpi.com The combination of these distinct structural features makes 2-Tetradecanol, 1-phenoxy- an amphiphilic molecule with potential applications stemming from this dual character.

Historical Development and Evolution of Synthetic Chemistry Research Pertaining to Aromatic Ethers and Secondary Alcohols

The synthesis of ethers is a cornerstone of organic chemistry, with the Williamson ether synthesis, developed by Alexander Williamson in 1850, being a historically significant and widely employed method. scienceinfo.comwikipedia.org This reaction typically involves the SN2 reaction of an alkoxide with a primary alkyl halide. scienceinfo.comwikipedia.org However, its application to the synthesis of ethers from secondary alcohols, such as in the potential synthesis of 2-Tetradecanol, 1-phenoxy- from a secondary halide, is often hampered by competing elimination reactions, which are favored when using a strong base like an alkoxide. scienceinfo.com

Another classical method for ether formation is the acid-catalyzed dehydration of alcohols. This method is most effective for the synthesis of symmetrical ethers from primary alcohols. masterorganicchemistry.com For secondary alcohols, this reaction can be more complex and may lead to a mixture of products, including alkenes, due to elimination pathways. masterorganicchemistry.com The synthesis of unsymmetrical ethers, such as 2-Tetradecanol, 1-phenoxy-, via this route by reacting a phenol (B47542) with a secondary alcohol is a known industrial method. vulcanchem.com For instance, the synthesis of 2-Tetradecanol, 1-phenoxy- can be achieved through the acid-catalyzed etherification of phenol with 2-tetradecanol. vulcanchem.com

The synthesis of secondary alcohols themselves has also seen significant historical development. Early methods involved the reduction of ketones. ncert.nic.in The development of organometallic reagents, such as Grignard reagents, in the early 20th century provided a versatile route to secondary alcohols through the reaction of an aldehyde with an organometallic compound. ncert.nic.in More recent advancements have focused on developing highly selective and efficient catalytic methods for the production of long-chain secondary alcohols from various starting materials. masterorganicchemistry.com

Significance of 2-Tetradecanol, 1-Phenoxy- within Contemporary Chemical Synthesis and Materials Science Research

While specific academic research on 2-Tetradecanol, 1-phenoxy- is limited, its structural motifs suggest significant potential in both chemical synthesis and materials science. A notable documented use of this compound is as a chemical intermediate in the manufacturing of a catalytic agent, as indicated in a premanufacture notice filed with the U.S. Environmental Protection Agency. govinfo.gov

The amphiphilic nature of 2-Tetradecanol, 1-phenoxy- makes it a valuable precursor for the synthesis of non-ionic surfactants. vulcanchem.com Through ethoxylation reactions, where ethylene (B1197577) oxide is added to the hydroxyl group, polyethylene (B3416737) glycol ethers can be produced. vulcanchem.com These derivatives are integral components in the formulation of detergents and emulsion stabilizers. vulcanchem.com

The long alkyl chain and the phenoxy group can also be exploited in the design of functional materials. Long-chain alkyl ethers are known to be used in the synthesis of polymers, where the long alkyl chains can influence the material's physical properties, such as its behavior in aqueous solutions. cymitquimica.com The phenoxy group, a common moiety in many bioactive molecules, can impart desirable properties for applications in medicinal chemistry and drug delivery. nih.govmdpi.com Furthermore, the secondary alcohol group can undergo selective oxidation, which could be utilized in the development of novel antioxidant formulations. vulcanchem.com

Overview of Current Research Gaps and Future Directions for 2-Tetradecanol, 1-Phenoxy- Studies

The most significant research gap concerning 2-Tetradecanol, 1-phenoxy- is the lack of extensive, publicly available academic studies detailing its synthesis, characterization, and applications. While its industrial use as an intermediate is noted, the specifics of the catalytic agent it helps to create are not widely disclosed. govinfo.gov

Future research could be directed towards several promising areas:

Detailed Synthetic Exploration: A thorough investigation into various synthetic routes to 2-Tetradecanol, 1-phenoxy-, including a comparative analysis of acid-catalyzed etherification and modified Williamson ether synthesis protocols, could lead to more efficient and scalable production methods.

Surfactant Properties: A detailed characterization of the surfactant properties of 2-Tetradecanol, 1-phenoxy- and its ethoxylated derivatives would be highly valuable. This would involve determining critical micelle concentrations, surface tension reduction capabilities, and emulsification efficiency.

Materials Science Applications: The incorporation of 2-Tetradecanol, 1-phenoxy- into novel polymers and functional materials is a largely unexplored area. Research could focus on how its unique structure influences the properties of these materials, such as their thermal stability, mechanical strength, and responsiveness to external stimuli.

Biological Activity Screening: Given that the phenoxy moiety is a known pharmacophore, screening 2-Tetradecanol, 1-phenoxy- and its derivatives for biological activity could uncover potential applications in pharmaceuticals or agrochemicals. nih.govmdpi.com

Data Tables

Table 1: Physicochemical Properties of 2-Tetradecanol, 1-Phenoxy-

| Property | Value | Source |

| CAS Number | 139301-06-7 | cymitquimica.com |

| Molecular Formula | C₂₀H₃₄O₂ | researchgate.net |

| Molecular Weight | 306.48 g/mol | researchgate.net |

| Boiling Point | ≈284°C (under reduced pressure) | vulcanchem.com |

| Melting Point | 35–36°C (for analogous compounds) | vulcanchem.com |

Table 2: Overview of Synthetic Approaches for Related Phenoxy-Ethers

| Synthetic Method | Reactants | General Conditions | Limitations for Secondary Systems |

| Williamson Ether Synthesis | Alkoxide + Alkyl Halide | S | Competition with E2 elimination for secondary halides scienceinfo.com |

| Acid-Catalyzed Dehydration | Alcohol + Alcohol/Phenol | Strong acid, heat | Potential for alkene formation via elimination masterorganicchemistry.com |

| Ullmann Condensation | Phenol + Aryl Halide | Copper catalyst, high temperature | Harsh conditions, often requires activated aryl halides |

| Buchwald-Hartwig Amination | Phenol + Aryl Halide/Triflate | Palladium catalyst, ligand | Catalyst and ligand cost, sensitivity to air and moisture |

Structure

3D Structure

Properties

CAS No. |

139301-06-7 |

|---|---|

Molecular Formula |

C20H34O2 |

Molecular Weight |

306.5 g/mol |

IUPAC Name |

1-phenoxytetradecan-2-ol |

InChI |

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-12-15-19(21)18-22-20-16-13-11-14-17-20/h11,13-14,16-17,19,21H,2-10,12,15,18H2,1H3 |

InChI Key |

WWPKERGGWYAURZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC(COC1=CC=CC=C1)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 2 Tetradecanol, 1 Phenoxy

Strategies for O-Alkylation and Phenoxy-Ether Bond Formation in 2-Tetradecanol (B1204251), 1-Phenoxy- Synthesis

The construction of the aryl-alkyl ether bond is the key transformation in the synthesis of 2-Tetradecanol, 1-phenoxy-. Several foundational reactions in organic chemistry can be adapted for this purpose.

Williamson Ether Synthesis and its Adaptations for Secondary Alcohols

The Williamson ether synthesis is a classic and widely used method for preparing ethers, involving the reaction of an alkoxide with an organohalide via an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgbyjus.com For the synthesis of 2-Tetradecanol, 1-phenoxy-, this could theoretically involve two primary routes: the reaction of sodium phenoxide with a 2-halo-tetradecane or the reaction of sodium 2-tetradecanoxide with a halobenzene.

However, the SN2 mechanism imposes significant constraints. The reaction works best with primary alkyl halides. masterorganicchemistry.com When using a secondary alkyl halide, such as 2-chlorotetradecane (B15478794) or 2-bromotetradecane, the alkoxide (phenoxide in this case) can act as a base, leading to a competing E2 elimination reaction that forms tetradecene isomers instead of the desired ether. wikipedia.orgscienceinfo.com Tertiary alkyl halides are even more prone to elimination. scienceinfo.com The alternative, reacting sodium 2-tetradecanoxide with a halobenzene, is generally not feasible under standard SN2 conditions due to the low reactivity of aryl halides in this type of substitution.

To overcome the challenge of elimination, adaptations to the Williamson synthesis are necessary for secondary alcohols. These can include:

Use of Milder Bases: Employing milder, non-alkoxide bases like silver oxide (Ag₂O) can facilitate the reaction between the free alcohol and the alkyl halide without requiring the pre-formation of a highly basic alkoxide intermediate, thereby reducing the rate of elimination. pressbooks.pubunizin.org

Phase-Transfer Catalysis: Using a phase-transfer catalyst can help shuttle the phenoxide nucleophile into the organic phase to react with the secondary alkyl halide under milder conditions, which can improve the yield of the ether product over the elimination byproduct.

High-Temperature Catalytic Methods: For industrial-scale synthesis, catalytic versions of the Williamson synthesis have been developed that operate at high temperatures (above 300°C). acs.org At these temperatures, weaker alkylating agents can be used, and the reaction can proceed with high selectivity, which could be beneficial for producing aromatic ethers. acs.org

Epoxide Ring-Opening Reactions with Phenols and Phenolates

A highly effective and regioselective method for synthesizing 1,2-hydroxy ethers like 2-Tetradecanol, 1-phenoxy- is the ring-opening of a terminal epoxide. mdpi.com The key starting material for this pathway is 1,2-epoxytetradecane (B1585259), a compound that features an epoxy group on a C14 chain. broadpharm.com This strained three-membered ring is susceptible to attack by nucleophiles, such as phenol (B47542) or its conjugate base, the phenoxide ion. broadpharm.comjsynthchem.com

The regioselectivity of the ring-opening is dependent on the reaction conditions:

Basic or Neutral Conditions: In the presence of a base, phenol is deprotonated to form the more nucleophilic phenoxide ion. This strong nucleophile attacks the epoxide via an SN2 mechanism. jsynthchem.com The attack occurs at the less sterically hindered carbon atom, which in the case of 1,2-epoxytetradecane is the terminal (C1) carbon. Subsequent protonation of the resulting alkoxide yields the desired product, 1-phenoxy-2-tetradecanol. libretexts.org

Acidic Conditions: Under acidic conditions, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. libretexts.org The nucleophile (phenol in this case) then attacks the more substituted carbon (C2), as this carbon can better stabilize the partial positive charge that develops in the transition state. libretexts.org A final deprotonation step yields the same 1-phenoxy-2-tetradecanol product.

Catalysts can be employed to improve reaction efficiency and selectivity. For instance, β-cyclodextrin has been used as a catalyst in water to achieve highly regioselective opening of epoxides with phenoxides. acs.orgacs.org Theoretical studies using density functional theory (DFT) have investigated the reaction mechanism, confirming that the reaction is initiated by the formation of a phenoxide ion which then acts as the nucleophile to attack the epoxide ring. mdpi.comnih.gov

| Condition Type | Nucleophile | Mechanism | Site of Attack on 1,2-Epoxytetradecane | Primary Product | Reference |

|---|---|---|---|---|---|

| Basic/Neutral | Phenoxide (C₆H₅O⁻) | SN2 | C1 (Less substituted) | 2-Tetradecanol, 1-phenoxy- | jsynthchem.comlibretexts.org |

| Acidic | Phenol (C₆H₅OH) | SN2-like | C2 (More substituted) | 2-Tetradecanol, 1-phenoxy- | libretexts.org |

Transition Metal-Catalyzed Etherification Reactions

Modern organic synthesis offers powerful alternatives to classical methods through transition metal catalysis. researchgate.net Palladium- and copper-catalyzed cross-coupling reactions are particularly relevant for the formation of the C-O bond in aryl alkyl ethers. acs.orgresearchgate.net

Palladium-Catalyzed Etherification (Buchwald-Hartwig Amination): This reaction typically couples an aryl halide or triflate with an alcohol. organic-chemistry.org For the synthesis of 2-Tetradecanol, 1-phenoxy-, this would involve reacting a halobenzene with 2-tetradecanol. While highly effective for primary alcohols, the use of secondary alcohols like 2-tetradecanol is more challenging due to a competing side reaction called β-hydride elimination. acs.org However, the development of specialized bulky phosphine (B1218219) ligands has enabled the successful coupling of a wide range of aryl halides with both primary and secondary alcohols. nih.gov

Copper-Catalyzed Etherification (Ullmann Condensation): The Ullmann reaction is a classical method for forming aryl ethers by reacting a phenol with an aryl halide in the presence of a copper catalyst. researchgate.net While traditionally requiring harsh conditions, modern protocols have been developed that proceed under milder conditions. Copper(II) acetate (B1210297) is an inexpensive and effective catalyst for this transformation, and the reaction can be performed with the alcohol acting as both the reagent and the solvent. researchgate.net These methods have been successfully applied to both primary and secondary alcohols. researchgate.net

Stereoselective Synthesis of Chiral 2-Tetradecanol, 1-Phenoxy- Enantiomers

The C2 carbon of 2-Tetradecanol, 1-phenoxy- is a chiral center, meaning the molecule exists as a pair of non-superimposable mirror images, or enantiomers. For applications in fields such as pharmaceuticals, it is often necessary to synthesize a single, pure enantiomer. utupub.fi This requires stereoselective synthetic methods.

Asymmetric Catalysis in Phenoxylation Reactions Involving Chiral Centers

Asymmetric catalysis utilizes a small amount of a chiral catalyst to steer a reaction towards the formation of one enantiomer over the other. This can be achieved through several strategies:

Kinetic Resolution: A racemic mixture of a chiral starting material (e.g., racemic 2-tetradecanol) can be reacted with a phenoxylating agent in the presence of a chiral catalyst. The catalyst will accelerate the reaction of one enantiomer more than the other, allowing for the separation of the fast-reacting enantiomer (as the product) from the slow-reacting one (as unreacted starting material).

Asymmetric Epoxide Opening: The ring-opening of 1,2-epoxytetradecane with phenol can be rendered enantioselective by using a chiral Lewis acid or base catalyst. The chiral catalyst coordinates to either the epoxide or the phenol, creating a chiral environment that directs the nucleophilic attack to produce predominantly one enantiomer of 2-Tetradecanol, 1-phenoxy-.

Enzymatic and Biocatalytic Approaches for Enantiopure 2-Tetradecanol, 1-Phenoxy-

Biocatalysis employs enzymes as natural, highly selective catalysts to perform chemical transformations. utupub.fi Lipases are a class of enzymes that are particularly effective for the kinetic resolution of racemic alcohols and their esters. jocpr.com The primary mechanism is enantioselective acylation.

In a typical process, racemic 2-Tetradecanol, 1-phenoxy- is treated with an acyl donor (like vinyl acetate or vinyl butanoate) in an organic solvent, with a lipase (B570770) enzyme as the catalyst. nih.gov The enzyme's chiral active site will preferentially acylate one enantiomer, converting it into an ester, while leaving the other enantiomer largely untouched. chemrxiv.org For example, the (R)-enantiomer might be converted to (R)-1-phenoxy-2-tetradecanyl acetate, while the (S)-2-Tetradecanol, 1-phenoxy- remains as the unreacted alcohol. These two compounds, having different functional groups, can then be easily separated by standard chromatographic techniques. This approach is widely used for producing enantiopure secondary alcohols and their derivatives. utupub.fi

| Enzyme | Common Source | Typical Reaction | Acyl Donor Example | Reference |

|---|---|---|---|---|

| Lipase B | Candida antarctica (CALB) | Enantioselective acylation | Vinyl acetate | utupub.fi |

| Lipase | Burkholderia cepacia (BCL) | Enantioselective acylation/hydrolysis | Vinyl butanoate | utupub.finih.gov |

| Lipase | Thermomyces lanuginosus (TLL) | Enantioselective acylation | Esters | utupub.fi |

Chiral Resolution Techniques for Racemic Mixtures

The synthesis of 2-Tetradecanol, 1-phenoxy- typically results in a racemic mixture, as the hydroxyl group is located on a chiral center at the second carbon of the tetradecanol (B45765) chain. The separation of these enantiomers is crucial for applications where stereochemistry is important. Enzymatic kinetic resolution is a prominent technique for this purpose.

Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction with one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer. Lipases like Candida antarctica lipase B (CAL-B) and Candida rugosa lipase are frequently employed. mdpi.comresearchgate.net The process often involves a transesterification reaction where the racemic alcohol reacts with an acyl donor.

One enantiomer reacts at a much faster rate, leading to its conversion into an ester, while the other enantiomer remains largely unreacted. The resulting mixture of the ester and the unreacted alcohol can then be separated using standard chromatographic techniques. The choice of solvent, temperature, and acyl donor can significantly influence the reaction's efficiency and enantioselectivity (E value). mdpi.com For instance, studies on similar secondary alcohols have shown that solvents like hexane (B92381) can provide high conversion and excellent enantioselectivity. mdpi.com

Below is a table illustrating typical parameters that are optimized in enzymatic kinetic resolution processes for secondary alcohols.

| Parameter | Condition | Effect on Resolution |

| Enzyme | Candida antarctica lipase B (CAL-B) | High enantioselectivity for a wide range of alcohols. mdpi.com |

| Solvent | Hexane, Toluene, MTBE | Non-polar solvents often provide higher enantioselectivity. mdpi.com |

| Temperature | 25-50 °C | Affects reaction rate and enzyme stability; optimal temperature varies. mdpi.com |

| Acyl Donor | Vinyl acetate, Ethyl acetate | The choice of acyl donor can impact the reaction rate and selectivity. |

Green Chemistry Principles Applied to 2-Tetradecanol, 1-Phenoxy- Synthesis

The application of green chemistry principles to the synthesis of 2-Tetradecanol, 1-phenoxy- aims to reduce environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency. Key approaches include the use of solvent-free methodologies and advanced catalytic systems.

Traditional ether synthesis, such as the Williamson ether synthesis, often relies on volatile and potentially hazardous organic solvents. orgchemres.orgchemistrytalk.org Modern approaches focus on eliminating or reducing the use of these solvents.

Solvent-Free Williamson Ether Synthesis: This method can be adapted for 2-Tetradecanol, 1-phenoxy-. It involves the reaction of a phenoxide with an appropriate alkyl halide (or vice versa) in the presence of a solid base like potassium carbonate or sodium bicarbonate, without any solvent. tandfonline.comresearchgate.net The reaction can be facilitated by grinding the reactants together or by using microwave irradiation, which can lead to rapid reaction times and high yields. orgchemres.org This approach is environmentally friendly and simplifies the work-up procedure as the solid base can be easily filtered off. tandfonline.comchalmers.se

Catalytic systems are instrumental in developing greener synthetic routes by enabling reactions with higher efficiency and selectivity, thus maximizing the conversion of reactants to the desired product (high atom economy).

Phase-Transfer Catalysis (PTC): In the Williamson synthesis of 2-Tetradecanol, 1-phenoxy-, a phase-transfer catalyst can be employed to facilitate the reaction between the water-soluble phenoxide and the organic-soluble alkyl halide. youtube.com Catalysts like tetrabutylammonium (B224687) bromide can transport the phenoxide anion from the aqueous phase to the organic phase, where the reaction occurs. youtube.com This method can avoid the need for anhydrous conditions and strong, hazardous bases. chalmers.se

Transition Metal Catalysis: Various transition metal catalysts, including those based on nickel, palladium, and rhodium, have been developed for ether synthesis, offering high efficiency and selectivity under mild conditions. ias.ac.inrsc.orgnwnu.edu.cn For example, nickel-catalyzed systems have been used for the synthesis of ethers from alcohols under neutral, solvent-free conditions. ias.ac.in These catalytic methods often proceed with high atom economy, generating water as the primary byproduct. ias.ac.innwnu.edu.cn The use of such catalysts can reduce the number of synthetic steps and the amount of waste generated compared to traditional methods. rsc.org

The table below summarizes some green catalytic approaches applicable to ether synthesis.

| Catalytic System | Reactants | Conditions | Advantages |

| Phase-Transfer Catalysis | Phenol, Alkyl Halide, Base | Biphasic (aqueous/organic) | Mild conditions, no need for anhydrous solvents. youtube.com |

| Solid Base Catalysis | Phenol, Alkyl Halide | Solvent-free, Microwave irradiation | Environmentally friendly, simple work-up. orgchemres.orgtandfonline.com |

| Nickel Catalysis | Alcohol, Paraformaldehyde | Solvent-free, Neutral pH | High atom economy, broad substrate scope. ias.ac.in |

Purification and Isolation Methodologies in 2-Tetradecanol, 1-Phenoxy- Synthesis Research

After synthesis, the crude product of 2-Tetradecanol, 1-phenoxy- must be purified to remove unreacted starting materials, catalysts, and byproducts. A combination of techniques is typically employed to achieve high purity.

Distillation: Fractional distillation under reduced pressure is an effective method for separating 2-Tetradecanol, 1-phenoxy- from lower-boiling impurities. vulcanchem.com Given its long alkyl chain, the compound has a high boiling point, making vacuum distillation necessary to prevent thermal decomposition.

Recrystallization: This is a common technique for purifying solid organic compounds. For aryl ethers, recrystallization from a suitable solvent can yield highly pure crystalline material. vulcanchem.com The process involves dissolving the crude product in a hot solvent in which it is soluble, and then allowing the solution to cool slowly. The desired compound crystallizes out, leaving impurities behind in the solvent. Non-polar solvents like hexane are often used for compounds like 2-Tetradecanol, 1-phenoxy-. vulcanchem.com The efficiency of recrystallization can be influenced by the solvent choice and the cooling rate. researchgate.netkpi.uaresearchgate.net

Chromatography: Chromatographic techniques are essential for both purification and analysis.

Column Chromatography: This is a versatile method for separating components of a mixture based on their differential adsorption to a stationary phase. For the purification of 2-Tetradecanol, 1-phenoxy-, silica (B1680970) gel is a common stationary phase, and a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) can be used as the eluent. ias.ac.in

Gas Chromatography (GC): GC is primarily used for the analysis of volatile compounds and can be employed to assess the purity of the final product and to monitor the progress of the reaction. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both the purification (preparative HPLC) and analysis of less volatile compounds like long-chain alcohols and their derivatives. capes.gov.brresearchgate.nettandfonline.com Chiral HPLC, using a chiral stationary phase, is specifically used to separate and quantify the enantiomers of 2-Tetradecanol, 1-phenoxy- after a resolution procedure. researchgate.net

The following table outlines the primary purification techniques.

| Technique | Principle | Application for 2-Tetradecanol, 1-phenoxy- |

| Fractional Distillation | Separation based on boiling point differences. | Removal of volatile impurities under reduced pressure. vulcanchem.com |

| Recrystallization | Separation based on solubility differences at varying temperatures. | Final purification to obtain a high-purity solid product. vulcanchem.com |

| Column Chromatography | Separation based on differential adsorption. | Removal of starting materials and byproducts. ias.ac.in |

| Chiral HPLC | Separation of enantiomers using a chiral stationary phase. | Separation and analysis of (R)- and (S)-enantiomers. researchgate.net |

Chemical Reactivity and Transformation Studies of 2 Tetradecanol, 1 Phenoxy

Reactions of the Secondary Hydroxyl Group in 2-Tetradecanol (B1204251), 1-Phenoxy-

The secondary hydroxyl (-OH) group on the second carbon of the tetradecanol (B45765) chain is a primary site for chemical reactions.

Esterification and Transesterification Reactions

The secondary alcohol functionality can readily undergo esterification with carboxylic acids or their derivatives, such as acyl chlorides and anhydrides, typically in the presence of an acid catalyst. youtube.comresearchgate.net This reaction involves the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the acylating agent.

Key aspects of these reactions include:

Reversibility: Fischer esterification (using a carboxylic acid) is a reversible process. To drive the reaction toward the product, water is typically removed as it is formed. youtube.com

Catalysts: Strong acids like sulfuric acid or p-toluenesulfonic acid are common catalysts for esterification with carboxylic acids. researchgate.net For reactions with more reactive acyl chlorides, a base like pyridine is often used to neutralize the HCl byproduct. youtube.com

Chemoselectivity: In molecules containing both phenolic and alcoholic hydroxyl groups, selective esterification of the alcohol can be challenging. However, under specific conditions, the aliphatic alcohol can be preferentially esterified. google.comresearchgate.net

Table 1: Representative Esterification Reactions

| Reactant | Reagent/Catalyst | Expected Product |

| 2-Tetradecanol, 1-phenoxy- | Acetic Anhydride / Pyridine | 1-Phenoxy-2-tetradecanyl acetate (B1210297) |

| 2-Tetradecanol, 1-phenoxy- | Benzoyl Chloride / Pyridine | 1-Phenoxy-2-tetradecanyl benzoate |

| 2-Tetradecanol, 1-phenoxy- | Myristic Acid / H₂SO₄ | 1-Phenoxy-2-tetradecanyl myristate |

Oxidation and Reduction Pathways of the Alcohol Functionality

The secondary alcohol group in 2-Tetradecanol, 1-phenoxy- can be oxidized to form a ketone. The specific product is determined by the choice of oxidizing agent.

Oxidation to Ketone: Secondary alcohols are oxidized to ketones, and the reaction does not proceed further. youtube.comchemguide.co.uk A variety of oxidizing agents can accomplish this transformation, including "strong" oxidants like chromic acid (formed from sodium dichromate and sulfuric acid) and "weak" oxidants like pyridinium chlorochromate (PCC). masterorganicchemistry.com The expected product from the oxidation of 2-Tetradecanol, 1-phenoxy- is 1-phenoxy-2-tetradecanone .

Reduction Pathways: The corresponding ketone, 1-phenoxy-2-tetradecanone, can be reduced back to the secondary alcohol using common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Table 2: Oxidation and Reduction of the Alcohol Functionality

| Starting Material | Reagent(s) | Product | Transformation |

| 2-Tetradecanol, 1-phenoxy- | Na₂Cr₂O₇ / H₂SO₄ | 1-Phenoxy-2-tetradecanone | Oxidation |

| 2-Tetradecanol, 1-phenoxy- | Pyridinium Chlorochromate (PCC) | 1-Phenoxy-2-tetradecanone | Oxidation |

| 1-Phenoxy-2-tetradecanone | Sodium Borohydride (NaBH₄) | 2-Tetradecanol, 1-phenoxy- | Reduction |

Etherification with Other Alcohols and Phenols

Further etherification at the secondary hydroxyl group is possible, though less common than esterification. One potential method is the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide. A strong base, such as sodium hydride (NaH), would be required for the initial deprotonation.

Reactivity of the Phenoxy Moiety in 2-Tetradecanol, 1-Phenoxy-

The phenoxy group consists of an aromatic phenyl ring attached to an ether oxygen. This part of the molecule is susceptible to reactions on the aromatic ring itself.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenoxy group is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution (EAS). organicmystery.comyoutube.com The oxygen atom's lone pairs of electrons increase the electron density of the aromatic ring, making it highly reactive towards electrophiles, even more so than benzene (B151609). organicmystery.comyoutube.combyjus.comucalgary.ca

Common EAS reactions include:

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂), often without a Lewis acid catalyst, would yield a mixture of ortho- and para-brominated or chlorinated products. libretexts.org

Nitration: Using dilute nitric acid can introduce a nitro (-NO₂) group at the ortho and para positions. byjus.com

Friedel-Crafts Reactions: Acylation and alkylation using an acyl chloride or alkyl chloride in the presence of a Lewis acid catalyst (like AlCl₃) would also result in substitution at the ortho and para positions. youtube.com

Table 3: Potential Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagent(s) | Major Expected Products |

| Bromination | Br₂ / FeBr₃ | 2-(2-Bromophenoxy)tetradecan-1-ol and 2-(4-Bromophenoxy)tetradecan-1-ol |

| Nitration | HNO₃ / H₂SO₄ | 2-(2-Nitrophenoxy)tetradecan-1-ol and 2-(4-Nitrophenoxy)tetradecan-1-ol |

| Friedel-Crafts Acylation | Acetyl Chloride / AlCl₃ | 2-(2-Acetylphenoxy)tetradecan-1-ol and 2-(4-Acetylphenoxy)tetradecan-1-ol |

Hydrogenation and Dehydrogenation of the Aromatic System

The aromatic ring of the phenoxy group can be hydrogenated to a cyclohexyl ring under specific catalytic conditions.

Hydrogenation: This reaction typically requires a catalyst, such as rhodium on carbon (Rh/C) or platinum oxide (PtO₂), and high pressures of hydrogen gas. mdpi.com The reaction converts the phenyl ether into a cyclohexyl ether. It is a powerful method for modifying the aromatic portion of the molecule without affecting the ether linkage or the secondary alcohol under controlled conditions. researchgate.netacs.org

Cleavage and Modification of the Ether Linkage in 2-Tetradecanol, 1-Phenoxy-

The ether linkage is generally stable, but can be cleaved under stringent conditions. wikipedia.org

Acid-Catalyzed and Lewis Acid-Mediated Ether Cleavage

The cleavage of ethers by strong acids is a standard reaction in organic chemistry. openstax.org This process typically involves the protonation of the ether oxygen, followed by a nucleophilic substitution reaction. masterorganicchemistry.com For 2-Tetradecanol, 1-phenoxy-, which is an unsymmetrical ether with a secondary alkyl group and a phenyl group, the reaction mechanism would likely proceed via an S\N2 pathway. masterorganicchemistry.commasterorganicchemistry.com The nucleophile would preferentially attack the less sterically hindered carbon of the 2-tetradecyl group.

Strong acids like hydrobromic acid (HBr) and hydroiodic acid (HI) are effective reagents for ether cleavage, while hydrochloric acid (HCl) is generally not reactive enough. openstax.org The reaction with HBr or HI would be expected to yield phenol (B47542) and 2-bromotetradecane or 2-iodotetradecane, respectively. Due to the stability of the aryl C-O bond, cleavage to form a halobenzene is not favored. masterorganicchemistry.com

Lewis acids, such as boron tribromide (BBr3), are also potent reagents for cleaving ethers and would likely be effective for 2-Tetradecanol, 1-phenoxy-. masterorganicchemistry.com

Table 1: Predicted Products of Acid-Catalyzed Cleavage of 2-Tetradecanol, 1-Phenoxy-

| Reagent | Predicted Products |

| Hydrobromic Acid (HBr) | Phenol and 2-bromotetradecane |

| Hydroiodic Acid (HI) | Phenol and 2-iodotetradecane |

| Boron Tribromide (BBr3) | Phenol and 2-bromotetradecane |

Oxidative and Reductive Ether Cleavage Methods

While less common than acid-catalyzed cleavage, oxidative and reductive methods can also be employed to break the C-O bond of ethers.

Oxidative Cleavage: Certain enzymes, such as heme-thiolate peroxygenases, can catalyze the H2O2-dependent oxidative cleavage of ethers. nih.gov This typically proceeds via a hydrogen abstraction and oxygen rebound mechanism, leading to the formation of a hemiacetal which then hydrolyzes. nih.gov For 2-Tetradecanol, 1-phenoxy-, this would likely involve oxidation at the secondary carbon of the tetradecyl group. Other oxidative methods using reagents like oxoammonium salts have been developed for the cleavage of specific types of ethers, such as allyl ethers. researchgate.net

Reductive Cleavage: Reductive cleavage of ethers is often achieved using organometallic reagents or catalytic hydrogenation. Catalytic reductive etherifications using carbonyl-based compounds or CO2 have emerged as a method for ether synthesis, and related reductive cleavage of acetals/ketals to ethers is also known. nih.gov Metal-catalyzed cross-coupling reactions, for instance with Grignard reagents in the presence of a nickel catalyst, can cleave C-O bonds in aryl ethers. recercat.cat For 2-Tetradecanol, 1-phenoxy-, a nickel-catalyzed reaction with a Grignard reagent could potentially cleave the C(sp2)-O bond.

Mechanistic Investigations of 2-Tetradecanol, 1-Phenoxy- Reactions

Specific mechanistic investigations for reactions involving 2-Tetradecanol, 1-phenoxy- have not been reported. The following discussion is based on general principles of ether reaction mechanisms.

Kinetic Studies of Reaction Pathways and Rate Laws

Kinetic studies for the cleavage of analogous ethers have provided insights into the reaction mechanisms. For instance, steady-state kinetics of the enzymatic oxidative cleavage of methyl 3,4-dimethoxybenzyl ether suggested a ping-pong mechanism. nih.gov For the acid-catalyzed cleavage of 2-Tetradecanol, 1-phenoxy-, kinetic studies would be necessary to determine the reaction order with respect to the ether, the acid, and the nucleophile, which would help to confirm the proposed S\N2 mechanism. The rate of reaction would be influenced by the concentration of the reactants and the temperature.

Elucidation of Reaction Intermediates and Transition States

The elucidation of reaction intermediates and transition states is crucial for a complete understanding of the reaction mechanism. In the acid-catalyzed cleavage of 2-Tetradecanol, 1-phenoxy-, the initial intermediate would be the protonated ether (an oxonium ion). The subsequent S\N2 reaction would proceed through a five-coordinate transition state where the nucleophile attacks the carbon atom and the phenoxy group begins to depart.

For oxidative cleavage by enzymes, the mechanism is proposed to involve radical intermediates. nih.gov Spectroscopic techniques and computational modeling are powerful tools for studying these transient species. Without experimental data for 2-Tetradecanol, 1-phenoxy-, the exact nature of any intermediates and transition states remains speculative.

Derivatives, Analogs, and Structural Modifications of 2 Tetradecanol, 1 Phenoxy

Synthesis and Characterization of Alkyl Chain Modified Analogs

Scientific literature does not provide specific details on the synthesis and characterization of alkyl chain modified analogs of 2-Tetradecanol (B1204251), 1-phenoxy-.

Variation in Chain Length and Branching Patterns of the Tetradecanol (B45765) Moiety

There is no available research detailing the synthesis or characterization of analogs of 2-Tetradecanol, 1-phenoxy- with variations in the length or branching of the tetradecanol alkyl chain. General alkylation strategies are known in organic chemistry, but their specific application to this compound, including reaction conditions, yields, and spectroscopic characterization of the products, has not been documented.

Introduction of Unsaturation or Cyclization in the Alkyl Chain

Specific methods for introducing unsaturation (double or triple bonds) or cyclization into the tetradecanol chain of 2-Tetradecanol, 1-phenoxy- are not described in the scientific literature. While general chemical principles for such transformations exist, their application to this specific molecule, along with the characterization of the resulting unsaturated or cyclized analogs, has not been reported.

Functionalization and Derivatization of the Phenoxy Group

While the functionalization of phenols is a well-established area of organic synthesis, specific studies detailing the derivatization of the phenoxy group in 2-Tetradecanol, 1-phenoxy- are absent from the available literature.

Halogenation and Nitration of the Phenyl Ring

There are no specific documented procedures for the halogenation (chlorination, bromination, etc.) or nitration of the phenyl ring of 2-Tetradecanol, 1-phenoxy-. General methods for the electrophilic aromatic substitution of phenols are known, which typically result in substitution at the ortho and para positions relative to the hydroxyl group. wikipedia.org However, the application of these methods to 2-Tetradecanol, 1-phenoxy-, including specific reagents, reaction conditions, and the characterization of the resulting halogenated or nitrated derivatives, has not been reported.

Substitution with Electron-Donating and Electron-Withdrawing Groups

The scientific literature lacks specific examples of the synthesis of 2-Tetradecanol, 1-phenoxy- derivatives bearing electron-donating (e.g., methoxy, alkyl) or electron-withdrawing (e.g., cyano, trifluoromethyl) groups on the phenyl ring. While general synthetic routes to substituted phenols are common, their specific application to create derivatives of 2-Tetradecanol, 1-phenoxy- is not documented.

Synthesis of Polymeric and Oligomeric Derivatives Incorporating 2-Tetradecanol, 1-phenoxy- Units

There is no available scientific information on the synthesis of polymers or oligomers that incorporate 2-Tetradecanol, 1-phenoxy- as a monomeric unit. General polymerization techniques for phenols and alcohols exist, but their specific use with this compound to create polymeric or oligomeric materials has not been described in the literature. Consequently, no data on the characterization, properties, or potential applications of such polymers or oligomers are available.

Structure-Reactivity Relationship Studies of 2-Tetradecanol, 1-phenoxy- Analogs

The reactivity and physical properties of 2-Tetradecanol, 1-phenoxy- and its analogs are intrinsically linked to their molecular architecture. Key structural features, such as the length of the alkyl chain, the nature of the aromatic moiety, and the presence of substituents, exert significant influence on their chemical behavior and physical state. Understanding these relationships is crucial for tailoring molecules with specific desired characteristics for various chemical applications.

Influence of Alkyl Chain Length on Physical Properties

The length of the alkyl chain in 1-phenoxy-2-alkanol analogs is a primary determinant of their physical properties. As the carbon chain elongates, the nonpolar character of the molecule increases, leading to predictable trends in several key physical parameters.

Generally, for a homologous series of long-chain alcohols, increasing the alkyl chain length leads to:

Decreased solubility in polar solvents like water.

Decreased vapor pressure .

Increased hydrophobicity .

Increased melting and boiling points .

This trend is driven by the enhanced van der Waals forces between the longer alkyl chains, requiring more energy to overcome these intermolecular attractions.

| Compound Name | Alkyl Chain Length | Predicted Boiling Point (°C) | Predicted Melting Point (°C) | Predicted Water Solubility |

| 1-Phenoxy-2-dodecanol | 12 | Lower | Lower | Higher |

| 2-Tetradecanol, 1-phenoxy- | 14 | Intermediate | Intermediate | Intermediate |

| 1-Phenoxy-2-hexadecanol | 16 | Higher | Higher | Lower |

Steric and Electronic Effects on Chemical Reactivity

The reactivity of the secondary alcohol group in 2-Tetradecanol, 1-phenoxy- and its analogs is governed by both steric and electronic factors. The bulky phenoxy group and the long alkyl chain can sterically hinder the approach of reagents to the hydroxyl group, potentially slowing down reaction rates compared to less hindered secondary alcohols.

The ether linkage, being relatively unreactive, primarily exerts an electronic influence. The oxygen atom of the ether can influence the electron density around the secondary alcohol through inductive effects.

Typical reactions of secondary alcohols include oxidation and etherification.

Oxidation: Secondary alcohols can be oxidized to ketones. The rate and success of this transformation in 1-phenoxy-2-alkanol analogs would be influenced by the steric hindrance around the hydroxyl group.

The reactivity of the ether bond itself is generally low. Ethers are resistant to many chemical reagents but can be cleaved under harsh conditions using strong acids like HBr or HI. The mechanism of this cleavage (SN1 or SN2) is dependent on the nature of the groups attached to the ether oxygen. For 1-phenoxy-2-alkanols, cleavage would likely occur at the alkyl-oxygen bond.

| Reaction Type | Reagent | Expected Product of 2-Tetradecanol, 1-phenoxy- | Influence of Structural Modifications |

| Oxidation | CrO₃, H₂SO₄ | 1-Phenoxy-2-tetradecanone | Increased steric hindrance around the alcohol would decrease the reaction rate. |

| Ether Cleavage | HBr (excess) | Phenol (B47542) and 2-bromotetradecane | Substituents on the phenyl ring could influence the reactivity of the aromatic ether bond. |

Note: The products listed are based on established reactivity patterns of secondary alcohols and ethers.

Detailed kinetic studies on a homologous series of 1-phenoxy-2-alkanols would be necessary to quantify the precise impact of alkyl chain length and other structural modifications on reaction rates and mechanisms. Such research would provide a more comprehensive understanding of the structure-reactivity relationships within this class of compounds.

Advanced Spectroscopic and Chromatographic Characterization in 2 Tetradecanol, 1 Phenoxy Research

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular weight and elemental composition of 2-Tetradecanol (B1204251), 1-phenoxy-. Using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion to within a few parts per million (ppm), allowing for the unambiguous confirmation of the chemical formula, C₂₀H₃₄O₂.

Beyond the molecular ion, the fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides critical data for structural verification. The fragmentation of 2-Tetradecanol, 1-phenoxy- is predictable, with key cleavages occurring at the ether linkage and adjacent to the hydroxyl group.

Predicted High-Resolution Mass Spectrometry Fragments for 2-Tetradecanol, 1-phenoxy-

| Predicted Fragment (m/z) | Chemical Formula | Origin of Fragment |

| 306.2559 (M+) | C₂₀H₃₄O₂ | Molecular Ion |

| 289.2532 (M-OH) | C₂₀H₃₃O | Loss of hydroxyl radical |

| 213.2218 | C₁₄H₂₉O | Cleavage between C1 and the ether oxygen, retaining charge on the tetradecanol (B45765) portion |

| 107.0497 | C₇H₇O | Cleavage of the C1-O bond, forming a phenoxy radical cation or related fragment |

| 94.0419 | C₆H₆O | Phenol (B47542), from cleavage and hydrogen rearrangement |

| 77.0391 | C₆H₅ | Phenyl cation, from loss of the ether oxygen |

This fragmentation data, when combined with the high-precision mass of the parent ion, offers conclusive evidence for the compound's structure.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules like 2-Tetradecanol, 1-phenoxy- in solution. weebly.com

While one-dimensional ¹H and ¹³C NMR provide initial information on the chemical environments of the nuclei, 2D NMR techniques are essential for assembling the complete molecular puzzle. slideshare.net

COSY (Correlation Spectroscopy): This homonuclear technique reveals ¹H-¹H coupling correlations. For 2-Tetradecanol, 1-phenoxy-, COSY spectra would show correlations between the proton on C2 and the protons on C1 and C3, confirming the position of the hydroxyl group. It would also map the connectivity of all the methylene (B1212753) protons along the C12 alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C nuclei. It allows for the unambiguous assignment of each carbon atom to its attached proton(s). For example, the proton signal corresponding to the chiral center (C2) would correlate with the carbon signal of that same center.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds. This is crucial for connecting the different fragments of the molecule. Key HMBC correlations would be observed between the protons on C1 and the aromatic carbons of the phenoxy group, as well as between the phenoxy protons and the carbon at C1, definitively linking the phenoxy and tetradecanol moieties.

Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Tetradecanol, 1-phenoxy- (in CDCl₃)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D NMR Correlations |

| Phenyl C-H (ortho) | ~6.90 (d) | ~114.5 | HMBC to C1; COSY to meta-H |

| Phenyl C-H (meta) | ~7.28 (t) | ~129.5 | HMBC to ipso-C; COSY to ortho/para-H |

| Phenyl C-H (para) | ~6.95 (t) | ~121.0 | COSY to meta-H |

| Phenyl C-O (ipso) | - | ~158.5 | HMBC from C1-H and ortho-H |

| C1 (-O-CH₂-) | ~3.95 (m) | ~72.0 | COSY to C2-H; HMBC to ipso-C |

| C2 (-CH(OH)-) | ~4.05 (m) | ~70.0 | COSY to C1-H and C3-H |

| C3 (-CH₂-) | ~1.55 (m) | ~35.0 | COSY to C2-H and C4-H |

| C4-C13 (-CH₂-)n | ~1.25 (br s) | ~22.7-31.9 | - |

| C14 (-CH₃) | ~0.88 (t) | ~14.1 | COSY to C13-H |

Chiral NMR Reagents and Anisotropic Media for Enantiomeric Excess Determination

The presence of a stereocenter at C2 means that 2-Tetradecanol, 1-phenoxy- exists as a pair of enantiomers. Determining the enantiomeric excess (ee) is often critical. This can be achieved using NMR by introducing a chiral auxiliary. researchgate.net Chiral solvating agents or chiral derivatizing agents interact with the enantiomers to form diastereomeric complexes or new diastereomeric compounds, respectively. These diastereomers are no longer chemically equivalent in the NMR experiment and will exhibit separate signals, particularly for nuclei close to the chiral center (e.g., the protons on C1, C2, and C3). The integration ratio of these distinct signals provides a direct and accurate measurement of the enantiomeric excess.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups present in the molecule. uni-kiel.de The spectra for 2-Tetradecanol, 1-phenoxy- would be dominated by features from the alkyl chain, but specific bands confirm the presence of the hydroxyl and phenoxy groups.

FTIR Spectroscopy: Provides strong signals for polar functional groups. A broad absorption band in the 3600-3200 cm⁻¹ region is characteristic of the O-H stretching vibration of the alcohol, with its width indicating the extent of hydrogen bonding. The C-O stretching vibrations for the ether and the secondary alcohol would appear in the 1250-1000 cm⁻¹ region.

Raman Spectroscopy: Is particularly sensitive to non-polar bonds and aromatic systems. It would provide strong signals for the C=C stretching vibrations within the phenyl ring (around 1600 cm⁻¹) and the C-H vibrations of the alkyl chain.

Characteristic Vibrational Spectroscopy Bands for 2-Tetradecanol, 1-phenoxy-

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected in FTIR/Raman |

| ~3400 (broad) | O-H stretch | Secondary Alcohol | Strong in FTIR |

| ~3100-3000 | C-H stretch (sp²) | Aromatic | Medium in FTIR, Strong in Raman |

| ~2960-2850 | C-H stretch (sp³) | Alkyl Chain | Strong in both |

| ~1600 & ~1500 | C=C stretch | Aromatic Ring | Strong in Raman, Medium in FTIR |

| ~1470-1430 | C-H bend | Alkyl Chain | Medium in FTIR |

| ~1240 | C-O-C stretch (asymmetric) | Aryl Ether | Strong in FTIR |

| ~1100 | C-O stretch | Secondary Alcohol | Strong in FTIR |

X-ray Crystallography for Solid-State Structure and Intermolecular Interaction Analysis

For a definitive analysis of the three-dimensional structure in the solid state, single-crystal X-ray crystallography is the gold standard. This technique can precisely determine bond lengths, bond angles, and the absolute configuration of the chiral center (if a suitable crystal of a single enantiomer is analyzed). Studies on related long-chain alcohols have demonstrated their tendency to form ordered, layered structures. researchgate.net

For 2-Tetradecanol, 1-phenoxy-, X-ray analysis would reveal how the molecules pack in the crystal lattice. It would provide invaluable insight into intermolecular forces, such as hydrogen bonding involving the hydroxyl group and potential π-stacking interactions between the phenyl rings of adjacent molecules. These interactions govern the material's bulk properties.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Enantiomeric Separation and Purity Assessment

Chromatographic techniques are essential for both assessing the purity of 2-Tetradecanol, 1-phenoxy- and for separating its enantiomers. researchgate.net

Chiral HPLC: This is the most common method for separating enantiomers. By using a chiral stationary phase (CSP), the two enantiomers of 2-Tetradecanol, 1-phenoxy- will have different affinities for the column, resulting in different retention times. This allows for the quantification of each enantiomer and the determination of enantiomeric excess or enantiomeric purity.

Chiral GC: Gas chromatography can also be used for enantiomeric separation, often after derivatization of the alcohol group to increase volatility and improve interaction with the chiral stationary phase. For example, converting the alcohol to its acetate (B1210297) or silyl (B83357) ether derivative can lead to better separation on a cyclodextrin-based chiral GC column. GC coupled with a mass spectrometer (GC-MS) is also a powerful tool for identifying trace impurities. mdpi.comwur.nl

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis and Trace Component Identification

Hyphenated analytical methods represent a cornerstone in modern chemical analysis, providing powerful capabilities for the separation, identification, and quantification of individual components within complex mixtures. nih.gov These techniques are formed by coupling a separation method, such as gas chromatography (GC) or liquid chromatography (LC), with a spectroscopic detection method, most commonly mass spectrometry (MS). nih.gov This online combination leverages the high resolving power of chromatography with the specific detection and structural elucidation capabilities of mass spectrometry, making it indispensable for the detailed characterization of materials like 2-Tetradecanol, 1-phenoxy-.

In the context of 2-Tetradecanol, 1-phenoxy- research and quality control, hyphenated techniques are critical for monitoring synthesis products, identifying potential impurities, and analyzing its behavior in various matrices. The choice between GC-MS and LC-MS/MS largely depends on the volatility and thermal stability of the analytes of interest. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and thermally stable compounds. researchgate.net For 2-Tetradecanol, 1-phenoxy-, GC-MS is particularly well-suited for monitoring its synthesis and subsequent reactions, such as ethoxylation, where it is used to track the distribution of products. vulcanchem.com The sample is vaporized and separated based on boiling point and polarity in a capillary column before entering the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing both molecular weight information and a unique fragmentation pattern that acts as a chemical fingerprint. botanyjournals.comrjptonline.org

Research Findings: In industrial applications, the ethoxylation of 2-Tetradecanol, 1-phenoxy- to produce non-ionic surfactants is a key process. vulcanchem.com Monitoring the resulting product distribution is crucial for quality control, and GC-MS is the analytical tool employed for this purpose. vulcanchem.com It can effectively separate and identify the starting material from the various polyethylene (B3416737) glycol ethers formed during the reaction.

Below is a table representing typical parameters for a GC-MS analysis tailored for compounds like 2-Tetradecanol, 1-phenoxy-, based on standard methodologies for similar long-chain alcohols and ethers. rjptonline.orgijert.orgnih.gov

| Parameter | Setting | Purpose |

| GC System | Gas Chromatograph interfaced to a Mass Spectrometer | Separation and identification of volatile components. rjptonline.org |

| Column | Elite-1, fused silica (B1680970) capillary column (30m x 0.25mm ID x 0.25µm film) | A non-polar column suitable for separating a wide range of compounds based on boiling point. rjptonline.org |

| Carrier Gas | Helium (99.999%) at a constant flow of 1 mL/min | Inert gas to move the sample through the column. ijert.org |

| Injector Temp. | 250 °C | Ensures rapid vaporization of the sample. ijert.org |

| Oven Program | Initial 110°C (2 min), ramp 10°C/min to 280°C, hold for 9 min | A temperature gradient to separate compounds with a wide range of boiling points. rjptonline.org |

| MS Detector | Electron Ionization (EI) at 70 eV | Standard ionization method that creates reproducible fragmentation patterns for library matching. rjptonline.org |

| Mass Range | 45-450 Da | Scan range set to detect the molecular ion and key fragments of the target analyte and related impurities. rjptonline.org |

| Ion Source Temp. | 280 °C | Maintains the ions in a gaseous state. rjptonline.org |

This table is a representative example of GC-MS parameters and may be adapted based on the specific analytical challenge.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For compounds that are non-volatile, thermally labile, or require higher sensitivity for trace analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. nih.govnih.gov While GC-MS is effective for 2-Tetradecanol, 1-phenoxy- itself, LC-MS/MS would be essential for analyzing complex mixtures containing its non-volatile derivatives, metabolites, or trace-level contaminants in challenging matrices like environmental samples or food contact materials. dtu.dkmdpi.com

LC separates compounds in a liquid mobile phase based on their interactions with a stationary phase. researchgate.net The separated compounds are then introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) adds another layer of specificity by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. nih.gov This process, known as Multiple Reaction Monitoring (MRM), is extremely selective and sensitive, allowing for the detection of trace components even in the presence of significant matrix interference. nih.govmdpi.com

Research Applications: While specific LC-MS/MS studies on 2-Tetradecanol, 1-phenoxy- are not prevalent in the provided literature, the technique's application is well-established for analogous analytical problems, such as identifying contaminants in food packaging or characterizing complex natural product extracts. dtu.dkmdpi.com For instance, if 2-Tetradecanol, 1-phenoxy- were used in a consumer product, LC-MS/MS would be the ideal technique to screen for its migration and identify any related substances, such as oxidation products or unreacted precursors. dtu.dk The high sensitivity of LC-MS/MS is crucial for detecting compounds at the parts-per-billion (ppb) level, which is often required for regulatory compliance and safety assessments.

The following table outlines typical parameters for an LC-MS/MS analysis, which could be applied to trace analysis of 2-Tetradecanol, 1-phenoxy- and its derivatives. dtu.dkmdpi.com

| Parameter | Setting | Purpose |

| LC System | UPLC/HPLC System | High-resolution separation of components in a liquid sample. dtu.dk |

| Column | C18 reverse-phase column (e.g., 150 x 2.1 mm, 2.5 µm) | A common stationary phase that separates molecules based on hydrophobicity. dtu.dk |

| Mobile Phase | Gradient of Water (A) and Methanol/Acetonitrile (B), often with additives like formic acid or ammonium (B1175870) formate | Creates a polarity gradient to elute compounds with varying properties from the column. dtu.dk |

| Flow Rate | 0.2 - 0.8 mL/min | Typical flow rate for analytical scale LC columns. dtu.dk |

| MS System | Triple Quadrupole or Q-TOF Mass Spectrometer | Allows for MS/MS experiments for high selectivity and sensitivity. nih.gov |

| Ionization | Electrospray Ionization (ESI), positive or negative mode | A soft ionization technique suitable for a wide range of polarities and molecular weights, minimizing fragmentation in the source. dtu.dk |

| Analysis Mode | Multiple Reaction Monitoring (MRM) or Full Scan MS/MS | MRM for targeted quantification of known analytes; Full Scan for identification of unknown compounds. mdpi.com |

| Collision Gas | Argon or Nitrogen | Used in the collision cell to induce fragmentation of the precursor ion. nih.gov |

This table is a representative example of LC-MS/MS parameters and would be optimized for the specific analytes and matrix under investigation.

By employing these powerful hyphenated techniques, researchers can achieve a comprehensive chemical characterization of 2-Tetradecanol, 1-phenoxy-, ensuring its quality, understanding its reaction pathways, and identifying trace-level components in complex mixtures.

Theoretical and Computational Studies of 2 Tetradecanol, 1 Phenoxy

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and the molecular geometry, which in turn dictate the molecule's reactivity and physical properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 2-Tetradecanol (B1204251), 1-phenoxy-, DFT would be the method of choice for geometry optimization and the calculation of ground-state energy. The process involves selecting an appropriate functional and basis set to solve the Kohn-Sham equations, which approximate the complex many-electron problem.

Table 1: Representative Calculated Geometrical Parameters from DFT Studies on Analogous Ethers and Alcohols

| Parameter | Typical Value Range |

| C-O-C Bond Angle (Ether) | 110-118° |

| C-O Bond Length (Ether) | 1.40-1.43 Å |

| C-O Bond Length (Alcohol) | 1.42-1.45 Å |

| O-H Bond Length (Alcohol) | 0.96-0.98 Å |

| C-C Bond Length (Alkyl Chain) | 1.52-1.54 Å |

Note: The values presented are representative and derived from computational studies on analogous molecules. The actual values for 2-Tetradecanol, 1-phenoxy- may vary.

Energy calculations from DFT can be used to determine the molecule's stability and to predict the thermodynamics of reactions it might undergo. The total electronic energy of the optimized geometry is a key output of these calculations.

Ab initio methods, which are based on first principles without the use of empirical parameters, can provide highly accurate predictions of molecular properties. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more expensive than DFT, offer a higher level of accuracy for properties such as electron correlation energies, polarizability, and vibrational frequencies.

For 2-Tetradecanol, 1-phenoxy-, high-accuracy ab initio calculations could be employed to refine the geometry obtained from DFT and to calculate properties that are sensitive to electron correlation. For example, the precise calculation of the dipole moment would be crucial for understanding its interaction with polar solvents and other molecules.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the long tetradecyl chain and the rotational freedom around the ether and alcohol bonds mean that 2-Tetradecanol, 1-phenoxy- can exist in a multitude of conformations. Understanding this conformational landscape is essential for predicting its physical and biological properties.

Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify low-energy conformers. This can be achieved by systematically rotating the dihedral angles of the key rotatable bonds, such as the C-O bonds of the ether and the C-C bonds of the alkyl chain. The energy of each conformation is then calculated using methods like DFT.

For the long alkyl chain, the all-trans (anti-periplanar) conformation is generally the most stable in the gas phase or in non-polar solvents, as it minimizes steric hindrance. However, in different environments, gauche conformations may become populated. The rotational barriers between these conformations determine the flexibility of the chain.

Molecular Dynamics (MD) simulations can be used to study the behavior of 2-Tetradecanol, 1-phenoxy- over time in different environments, such as in a solvent or interacting with a surface. MD simulations solve Newton's equations of motion for the atoms in the system, using a force field to describe the interatomic and intermolecular interactions.

These simulations can provide insights into how the molecule interacts with its surroundings. For example, in an aqueous environment, the polar alcohol and ether groups would be expected to form hydrogen bonds with water molecules, while the non-polar alkyl chain and phenyl group would tend to avoid water, leading to hydrophobic interactions. Such simulations are crucial for understanding its behavior as a potential surfactant or membrane-active compound.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For 2-Tetradecanol, 1-phenoxy-, a key reaction of interest is its oxidation.

Theoretical studies on the oxidation of ethers often point to a mechanism involving hydrogen abstraction from a carbon atom adjacent to the ether oxygen, followed by the addition of molecular oxygen to form a hydroperoxide intermediate. nih.govacs.org This intermediate can then undergo further reactions. The secondary alcohol group is also a site for oxidation.

Transition state theory can be used to calculate the activation energies for these reaction steps. osti.govnrel.gov The transition state is the highest energy point along the reaction coordinate, and its structure provides valuable information about the mechanism. By locating the transition state structure and calculating its energy, the rate of the reaction can be estimated. For example, in the oxidation of ethers, the transition state for the initial hydrogen abstraction step would involve the partial formation of a C-H bond with the abstracting radical and the partial breaking of the original C-H bond. acs.org

Computational Elucidation of Reaction Pathways and Energetics

Computational chemistry allows for the detailed exploration of potential reaction pathways for 2-Tetradecanol, 1-phenoxy-. By employing quantum mechanical calculations, researchers can model the potential energy surface of a reaction, identifying transition states and intermediates. This provides a step-by-step understanding of how reactants are converted into products.

A comprehensive computational study on the initiation stage of ring-opening polymerization (ROP) of lactide catalyzed by metal alkoxides provides a framework for how such analyses could be applied to reactions involving 2-Tetradecanol, 1-phenoxy-. researchgate.net That study utilized Density Functional Theory (DFT) to examine the coordination-insertion mechanism, revealing that the reaction proceeds through coordination-addition, a metal shift, and finally, acyl-oxygen cleavage. researchgate.net Similar DFT calculations for reactions of 2-Tetradecanol, 1-phenoxy- could elucidate the role of catalysts and solvent effects on the reaction pathways and their corresponding energy profiles.

Table 1: Hypothetical Energy Profile for a Reaction of 2-Tetradecanol, 1-phenoxy-

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (2-Tetradecanol, 1-phenoxy- + Reagent) | 0 |

| 2 | Transition State 1 | +25 |

| 3 | Intermediate | +5 |

| 4 | Transition State 2 | +15 |

| 5 | Products | -10 |

This table represents a hypothetical reaction pathway and is for illustrative purposes only. Actual values would be derived from specific computational studies.

Prediction of Selectivity and Regioselectivity in Chemical Transformations

Computational models are instrumental in predicting the selectivity of chemical reactions. For a molecule like 2-Tetradecanol, 1-phenoxy-, which possesses different reactive sites, understanding and predicting chemo-, regio-, and stereoselectivity is crucial for designing efficient synthetic routes.

Regioselectivity: In reactions where multiple functional groups could react, computational methods can predict which site is more reactive. For example, in a reaction involving both the hydroxyl group and the phenoxy moiety, calculations can determine the relative activation barriers for reaction at each site. This is often achieved by analyzing the electron density distribution and local reactivity descriptors, such as Fukui functions or electrostatic potential maps.

Stereoselectivity: For reactions occurring at the chiral center (the carbon atom bearing the hydroxyl group), computational modeling can predict the stereochemical outcome. This is particularly relevant in asymmetric synthesis. By modeling the transition states leading to different stereoisomers, the energy difference between these states can be calculated. A larger energy difference typically correlates with higher enantiomeric or diastereomeric excess. Machine learning techniques, combining models like LASSO and Random Forest, have shown promise in quantitatively predicting stereoselectivity by capturing complex interactions between features of the reactants and catalysts. researchgate.netarxiv.org

For example, in the lipase-catalyzed kinetic resolution of similar compounds like (RS)-2-(4-chlorophenoxy)propionic acid, both high activity and enantioselectivity have been observed. researchgate.net Computational docking studies could be employed to model the interaction of the enantiomers of 2-Tetradecanol, 1-phenoxy- with the active site of a lipase (B570770), providing a rationale for the observed or predicted selectivity.

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties or reactivity. nih.govresearchgate.net These models are valuable for predicting the properties of new or untested compounds, thereby reducing the need for extensive experimental work. diva-portal.org For 2-Tetradecanol, 1-phenoxy-, QSPR can be applied to predict a range of chemical and physical properties.

The foundation of QSPR lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These can be categorized as:

0D descriptors: Based on the molecular formula (e.g., molecular weight).

1D descriptors: Based on substructure fragment counts.

2D descriptors: Derived from the 2D representation of the molecule (e.g., connectivity indices).

3D descriptors: Calculated from the 3D coordinates of the atoms (e.g., molecular shape and volume). diva-portal.org

Once a set of descriptors is generated, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build the QSPR model. researchgate.netdiva-portal.org

Application to Chemical/Physical Properties:

QSPR models can be developed to predict various properties of 2-Tetradecanol, 1-phenoxy-, such as:

Boiling Point: Descriptors related to molecular size, polarity, and intermolecular forces would be significant.

Vapor Pressure: This is related to boiling point and can be predicted using similar descriptors.

Solubility: Predictions of aqueous solubility often rely on descriptors that quantify hydrophobicity (like logP) and polarity (like topological polar surface area). nih.gov

Refractive Index: This property is related to the polarizability of the molecule.

Table 2: Predicted Physicochemical Properties of 2-Tetradecanol, 1-phenoxy- (Illustrative)

| Property | Predicted Value | Key Descriptor Types |

| Boiling Point (°C) | ~ 450-500 | 2D/3D (Connectivity, Shape) |

| LogP | ~ 7.5 | 2D (Topological) |

| Aqueous Solubility (mg/L) | < 1 | 2D/3D (Polarity, Surface Area) |

These values are illustrative and would be refined by specific QSPR models.

Application to Reactivity:

QSPR can also be used to model the reactivity of 2-Tetradecanol, 1-phenoxy- in various chemical reactions. For instance, the rate constant of a reaction could be correlated with electronic descriptors (e.g., HOMO/LUMO energies, partial charges on atoms) and steric descriptors. Such models can help in understanding the factors that govern the reactivity of the molecule and in predicting its behavior in different chemical environments.

For example, in a study on the ring-opening polymerization of lactide, the reactivity of the alkoxide initiators was rationalized in terms of electronic structure indices like NBO charges and LUMO energies of the catalysts. researchgate.net A similar QSPR approach could be used to predict the reactivity of the hydroxyl group of 2-Tetradecanol, 1-phenoxy- towards different electrophiles.

By systematically developing and validating QSPR models, it is possible to create a predictive framework for the properties and reactivity of 2-Tetradecanol, 1-phenoxy-, aiding in its potential applications in chemical synthesis and materials science.

Emerging Applications and Research Opportunities for 2 Tetradecanol, 1 Phenoxy

Role in Advanced Materials Science and Engineering

The unique molecular structure of 2-Tetradecanol (B1204251), 1-phenoxy-, which combines a long aliphatic chain with a phenoxy group, imparts properties that are highly valuable in the field of materials science. This structure provides a balance of hydrophobic and hydrophilic characteristics, along with thermal stability, making it a versatile component in the formulation of advanced materials.

2-Tetradecanol, 1-phenoxy- serves as a crucial precursor in the synthesis of specialized non-ionic surfactants. vulcanchem.com Through ethoxylation reactions, where ethylene (B1197577) oxide is added to the hydroxyl group, polyethylene (B3416737) glycol ethers are formed. vulcanchem.com These resulting polymers are integral components in the formulation of detergents and emulsion stabilizers. vulcanchem.com The amphiphilic nature of the parent compound, stemming from its long hydrocarbon tail and the polar ether-alcohol head, makes it an effective building block for creating surface-active agents that can modify the interface between different phases, such as oil and water. vulcanchem.com Industrial production methods may employ continuous stirred-tank reactors (CSTRs) to ensure consistent and uniform ethoxylation. vulcanchem.com

The utility of 2-Tetradecanol, 1-phenoxy- has been identified in the formulation of lubricants and functional fluids. It is noted for its role as a lubricant additive and a corrosion inhibitor. govinfo.gov Long-chain fatty alcohols, a class to which this compound belongs, are generally recognized for their use as lubricant additives. regulations.gov The long aliphatic chain contributes to lubricity and film formation, which are critical for reducing friction and wear between moving parts. The phenoxy group can enhance thermal and oxidative stability, properties essential for fluids operating under demanding conditions. Its function as a corrosion inhibitor suggests it can form a protective layer on metal surfaces, preventing degradation from environmental factors. govinfo.gov

| Application Area | Function of 2-Tetradecanol, 1-phenoxy- | Key Structural Feature |

|---|---|---|

| Industrial Machinery | Anti-wear Additive, Friction Modifier | Long C14 Aliphatic Chain |

| Automotive Fluids | Corrosion Inhibitor, Stability Enhancer | Phenoxy Group |

| Metalworking Fluids | Lubricity Agent | Combined Aliphatic and Aromatic Structure |

While direct research on 2-Tetradecanol, 1-phenoxy- as a phase change material (PCM) is limited, extensive studies on the closely related compound, 1-tetradecanol (B3432657), highlight the potential of the tetradecanol (B45765) backbone for thermal energy storage applications. PCMs absorb and release large amounts of latent heat during their phase transitions (e.g., from solid to liquid) at a nearly constant temperature.

1-Tetradecanol, with a melting point of approximately 38 °C, has been investigated as a PCM for temperature-controlled release systems. nih.gov Its phase transition temperature is slightly above human body temperature, making it suitable for applications that require heat storage and release in this range. nih.gov Researchers have synthesized novel solid-liquid PCMs by reacting 1-tetradecanol with various dicarboxylic acids to create diesters with tailored thermal properties. researchgate.net Furthermore, 1-tetradecanol has been encapsulated within polymer shells to create microcapsules for thermal management. tandfonline.com Given that 2-Tetradecanol, 1-phenoxy- shares the same C14 alkyl chain, it is a plausible candidate for similar applications, with the phenoxy group potentially modifying the melting point, thermal stability, and encapsulation characteristics.

| Property | Value/Observation | Reference |

|---|---|---|

| Melting Point | ~38 °C | nih.gov |

| Application | Temperature-controlled release of dextran | nih.gov |

| Derivatization | Synthesized into diesters with dicarboxylic acids for novel PCMs | researchgate.net |